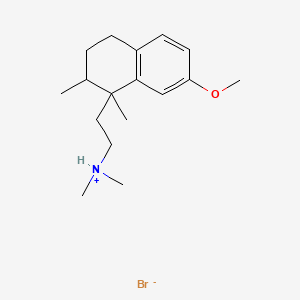
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including dimethylamino, methoxy, and tetrahydronaphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves several steps. One common method includes the alkylation of 7-methoxy-1,2,3,4-tetrahydronaphthalene with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to methylation using methyl iodide to obtain the final product. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dimethylamino group, leading to the formation of a simpler naphthalene derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or alkyl halides in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses.
科学的研究の応用
1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the methoxy group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-1-(2-dimethylaminoethyl)-4-methylpiperazine
- N,N-Dimethyl-1,2-ethanediamine
- Trans-1,2-bis(methylamino)cyclohexane
Uniqueness
Compared to similar compounds, 1,2-Dimethyl-1-(2-dimethylaminoethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene hydrobromide is unique due to its tetrahydronaphthalene core, which imparts specific chemical and biological properties. The presence of the methoxy group also distinguishes it from other dimethylaminoethyl derivatives, providing additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
63766-05-2 |
|---|---|
分子式 |
C17H28BrNO |
分子量 |
342.3 g/mol |
IUPAC名 |
2-(7-methoxy-1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H27NO.BrH/c1-13-6-7-14-8-9-15(19-5)12-16(14)17(13,2)10-11-18(3)4;/h8-9,12-13H,6-7,10-11H2,1-5H3;1H |
InChIキー |
FSXMGONPCZWNEI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1(C)CC[NH+](C)C)C=C(C=C2)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
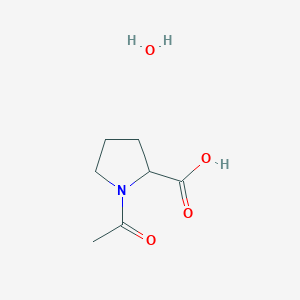


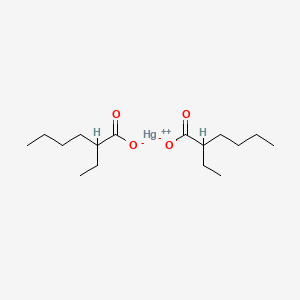
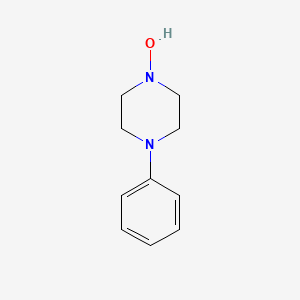
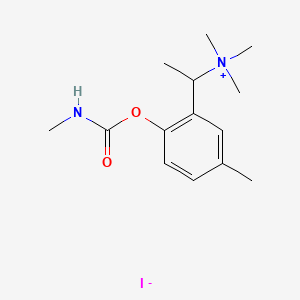
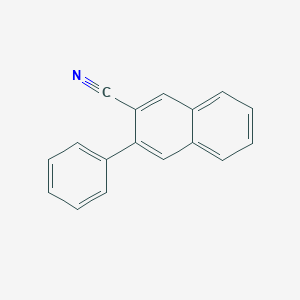

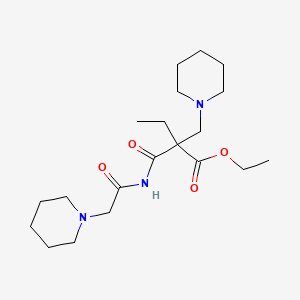
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B13787036.png)
![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)

